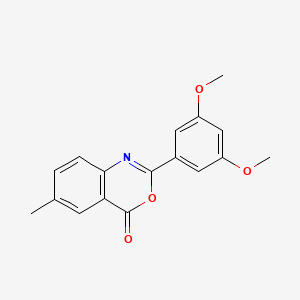
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile, also known as NBOMe-CCINBDF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to have interesting properties that make it a valuable tool for scientific studies.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it activates the receptor to a lesser extent than a full agonist, but still produces a significant effect. The exact nature of this effect is still being studied, but it is thought to involve changes in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF can produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It has also been found to produce alterations in sensory perception, mood, and cognition. These effects are thought to be mediated by its interaction with the 5-HT2A receptor.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF in scientific studies is its high affinity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in physiological processes. However, one of the limitations of using this compound is its potential for toxicity. It has been found to produce adverse effects in some animal studies, and caution should be exercised when using it in lab experiments.
未来方向
There are several potential future directions for research involving 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF. One area of interest is its potential for treating psychiatric disorders such as depression and anxiety. Another potential direction is the development of new drugs based on its structure that may have improved therapeutic properties. Finally, further studies are needed to fully understand its mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a high affinity for the 5-HT2A receptor and produces a range of biochemical and physiological effects. While caution should be exercised when using this compound in lab experiments, it has the potential to provide valuable insights into the mechanisms underlying physiological processes and may have applications in the development of new drugs.
合成方法
The synthesis of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is a complex process that involves several steps. The first step is the preparation of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile, which is then converted to 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF through a reaction with a suitable amine. The synthesis process requires expertise and specialized equipment, and should only be carried out by trained professionals in a controlled laboratory environment.
科学研究应用
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF has been used in several scientific studies due to its potential applications in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in several physiological processes, including perception, cognition, and mood regulation. By studying the effects of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF on this receptor, researchers hope to gain insights into the mechanisms underlying these processes.
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-3-1-10(2-4-13)12(8-18)5-11-6-15-16(23-9-22-15)7-14(11)19(20)21/h1-7H,9H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFSSJIEUABBQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)



![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)



![4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5736520.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)

![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

